molecular formula C7H4Cl2N4 B062724 5-(2,3-Dichlorophenyl)-1H-tetrazole CAS No. 175205-12-6

5-(2,3-Dichlorophenyl)-1H-tetrazole

Cat. No.: B062724
CAS No.: 175205-12-6
M. Wt: 215.04 g/mol
InChI Key: OICQEAMHYWSULT-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a dichlorophenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-(2,3-Dichlorophenyl)-1H-tetrazole is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation.

Biochemical Pathways

Given its interaction with cdk2, it is likely to influence pathways related to cell cycle regulation .

Result of Action

Given its interaction with CDK2, it may have effects on cell division and proliferation .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole typically involves the reaction of 2,3-dichlorobenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-1H-tetrazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, dimethylformamide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, oxidized or reduced derivatives, and various cycloaddition products. These products have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-1H-tetrazole has several scientific research applications, including:

    Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides, to enhance crop protection.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenyl-1H-tetrazole: Similar in structure but with different substitution patterns on the phenyl ring.

    2,4-Dichlorophenyl-1H-tetrazole: Another dichlorophenyl-substituted tetrazole with different chemical properties.

    2,5-Dichlorophenyl-1H-tetrazole: A related compound with distinct reactivity and applications.

Uniqueness

5-(2,3-Dichlorophenyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in pharmaceuticals and materials science, where specific interactions with biological targets or material properties are required.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICQEAMHYWSULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405606
Record name 5-(2,3-Dichlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-12-6
Record name 5-(2,3-Dichlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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